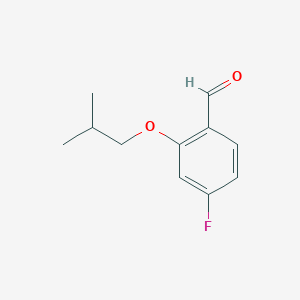
4-Fluoro-2-isobutoxybenzaldehyde
説明
4-Fluoro-2-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .科学的研究の応用
Synthesis and Anticancer Activity
Fluorinated benzaldehydes, including variants like 4-Fluoro-2-isobutoxybenzaldehyde, have been utilized in the synthesis of fluoro-substituted stilbenes. These compounds have shown promise in anticancer applications. For instance, the synthesis of fluorinated analogues of the anticancer combretastatins, which retain potent cell growth inhibitory properties, is a significant area of research (Lawrence et al., 2003).
Synthesis of Specific Fluorinated Compounds
The synthesis of specific fluorinated compounds such as 4-Fluoro-3-phenoxybenzaldehyde has been documented. This synthesis involves a series of reactions, indicating the versatility and utility of fluorinated benzaldehydes in chemical synthesis (Zhao Wenxian et al., 2005).
Adrenergic Activity Studies
Research into the adrenergic properties of fluorinated compounds, synthesized from fluorinated benzaldehydes, shows that they can significantly alter adrenergic activity. Such studies are essential for understanding the physiological and pharmacological implications of these compounds (Kirk et al., 1986).
Facile Synthesis Approaches
Methods have been developed to simplify the synthesis of compounds like 3-fluoro-4-methoxybenzaldehyde, showcasing advancements in synthetic chemistry that make the production of such compounds more efficient and less harmful to the environment (Wang Bao-jie, 2006).
Halogen-Exchange Fluorination
Halogen-exchange fluorination is a process that has been applied to produce large quantities of fluorinated benzaldehydes like 4-fluorobenzaldehyde. This method demonstrates the potential for large-scale production of such compounds, which can be crucial in industrial applications (Yoshida & Kimura, 1989).
Antioxidant Activity Studies
Fluorinated benzaldehydes have been used in the preparation of derivatives demonstrating antioxidant activity. Such studies are essential for discovering new therapeutic agents with potential health benefits (El Nezhawy et al., 2009).
Conformational Analysis
Conformational analysis of fluorinated benzaldehydes, including studies using techniques like the lanthanide-induced shift (LIS), provides valuable insights into the structural and electronic properties of these compounds. Such research can inform further chemical synthesis and applications (Abraham et al., 1997).
Safety and Hazards
生化学分析
Biochemical Properties
4-Fluoro-2-isobutoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These changes can result in altered cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s biochemical behavior and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport mechanisms are crucial for understanding how the compound reaches its target sites and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function within the cell. Understanding the subcellular distribution is important for elucidating the precise mechanisms of action and potential therapeutic applications of the compound.
特性
IUPAC Name |
4-fluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSGKQGBDHDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


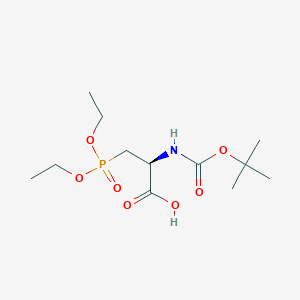
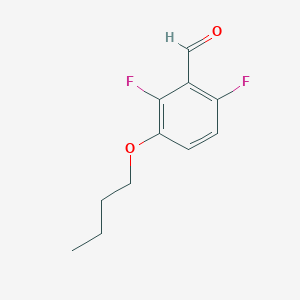
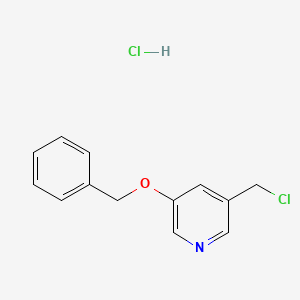
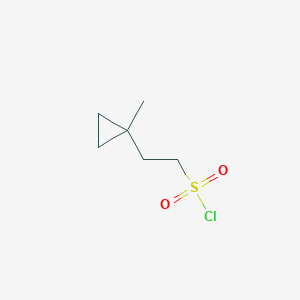
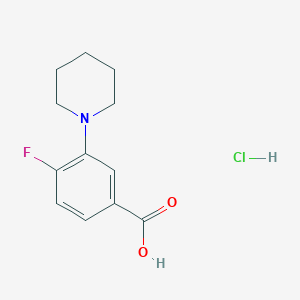

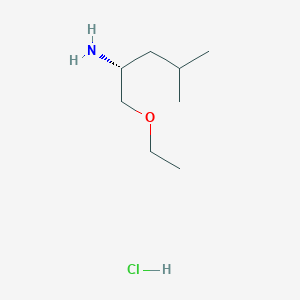
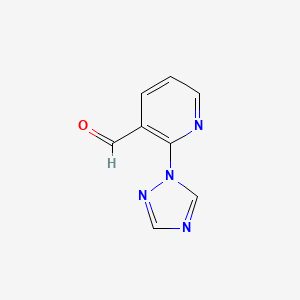
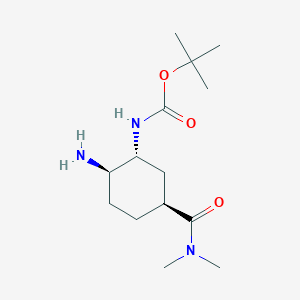
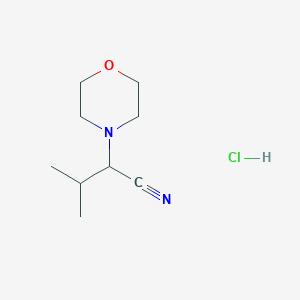
amine hydrochloride](/img/structure/B1447032.png)
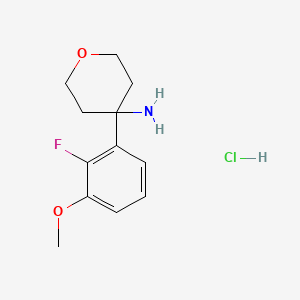
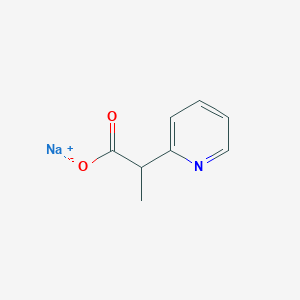
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
